Dimehypo

Übersicht

Beschreibung

Synthesis Analysis

Dimehypo's synthesis and related compounds have been explored in various studies focusing on chemical synthesis techniques. For instance, the synthesis of aliphatic dimeric N-isopropylhydroxamic acids, which share similarities in chemical structure manipulation techniques that might be relevant to synthesizing compounds like this compound, reveals insights into complex organic synthesis strategies. These methodologies offer a glimpse into the chemical reactions and principles that could underlie the synthesis of this compound and similar compounds (Smith & Raymond, 1980).

Wissenschaftliche Forschungsanwendungen

Insektenresistenzmechanismen

Dimehypo wird häufig als Insektizid verwendet, insbesondere gegen den Kohlschaben (Plutella xylostella). Dieser Schädling hat Resistenzen gegen verschiedene Insektizide entwickelt, darunter this compound. Forscher haben die molekularen Mechanismen untersucht, die dieser Resistenz zugrunde liegen. Zu den wichtigsten Erkenntnissen gehören:

- Representational Difference Analysis (RDA): Wissenschaftler wandten RDA an, um genomische Unterschiede zwischen anfälligen und this compound-resistenten Stämmen des Kohlschabens zu untersuchen. Die Ergebnisse zeigten Sequenzen mit Homologie zu spannungsgesteuerten Kaliumkanälen und Chloridkanälen in anderen Organismen. Während die Unempfindlichkeit des Acetylcholinrezeptors ein bekannter Mechanismus für die this compound-Resistenz ist, liefert diese Studie wertvolle Erkenntnisse für weitere Forschung .

Subletale Effekte

Neben der Mortalität kann this compound subletale Auswirkungen auf Schädlinge haben. Zum Beispiel:

- Puppenbeschleunigung: Forscher haben die Auswirkungen subletaler Dosen von this compound auf die Puppenentwicklung untersucht. Das Verständnis dieser Auswirkungen trägt zu integrierten Schädlingsbekämpfungsstrategien bei .

Vergleichende Studien

Der Vergleich von this compound mit anderen Insektiziden liefert Erkenntnisse über seine Wirksamkeit und Wirtschaftlichkeit:

- This compound vs. Methamidophos: Vergleichende Studien bewerten die Wirksamkeit von this compound im Vergleich zu anderen Insektiziden. So haben Forscher beispielsweise verschiedene Konzentrationen von this compound mit Methamidophos verglichen .

Wirkmechanismus

Target of Action

Dimehypo, also known as Thiosultap disodium, is primarily targeted towards insects . It is used as an insecticide and has a broad spectrum of action . The primary targets of this compound are the digestive systems of insects .

Mode of Action

This compound operates as a systemic insecticide, which means it is absorbed and distributed throughout the plant . It kills insects by affecting their digestive system, acting as a stomach poison . This interaction with its targets leads to changes in the insects’ behavior and physiology, causing them to become sluggish, lose their ability to harm crops, stop developing, soften their bodies, become paralyzed, and eventually die .

Biochemical Pathways

It is known that this compound affects the digestive system of insects

Pharmacokinetics

As a systemic insecticide, this compound is known to be absorbed and distributed throughout the plant, which allows it to effectively target insects that consume the plant .

Result of Action

The result of this compound’s action is the effective control of insect pests. Upon exposure to this compound, insects exhibit reduced feeding and frass production . Over time, this leads to the weakening and eventual death of the insects . This results in the protection of crops from damage, thereby enhancing productivity.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has been noted that this compound may cause phytotoxicity under high temperatures, suggesting that environmental temperature can impact its efficacy . Furthermore, the method of application, such as targeted trunk injection, can also influence the effectiveness of this compound . Therefore, careful consideration of environmental conditions and application methods is crucial for maximizing the effectiveness of this compound.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Dimehypo interacts with various enzymes and proteins within the biochemical reactions of organisms. For instance, in the diamondback moth, it has been found to interact with the Homo sapiens potassium voltage-gated channel and Mus musculus K–Cl co-transporter . These interactions play a crucial role in the effectiveness of this compound as a pesticide.

Cellular Effects

This compound has been observed to influence cell function in various ways. For instance, it has been found to affect cell growth, β-carotene levels, cell morphology changes, and the activities of superoxide dismutase (SOD) and catalase (CAT) in Dunaliella salina .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with specific biomolecules. In the diamondback moth, it has been found to interact with the potassium voltage-gated channel and K–Cl co-transporter . These interactions can lead to changes in gene expression and enzyme activity, contributing to the pesticide’s effectiveness.

Eigenschaften

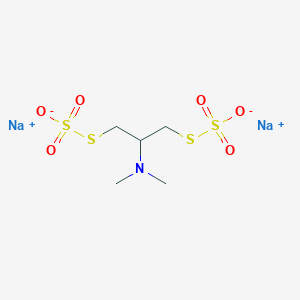

IUPAC Name |

disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOHVSNIQHGFJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNa2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98968-92-4 (Parent) | |

| Record name | Thiosultap-disodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058394 | |

| Record name | Thiosultap-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52207-48-4 | |

| Record name | Thiosultap-disodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosultap-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSULTAP-DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q555U959O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

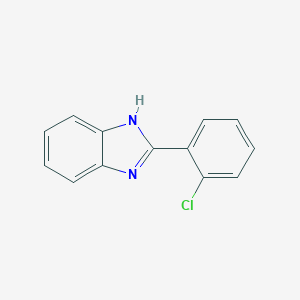

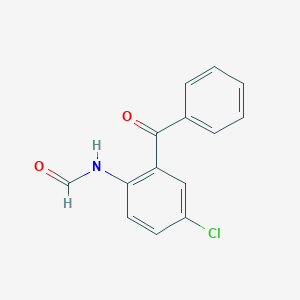

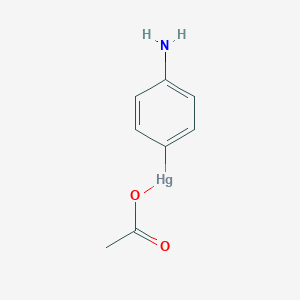

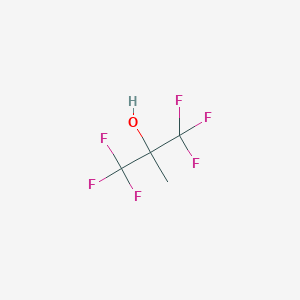

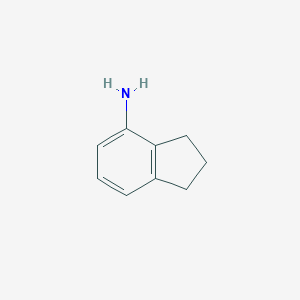

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)